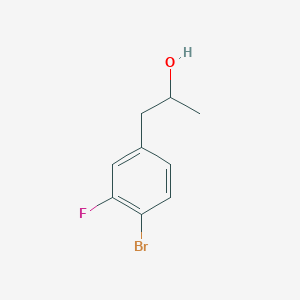

1-(4-Bromo-3-fluorophenyl)propan-2-ol

Description

1-(4-Bromo-3-fluorophenyl)propan-2-ol is a halogenated secondary alcohol featuring a propan-2-ol backbone attached to a 4-bromo-3-fluorophenyl aromatic ring.

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTSZRSKEJIMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reducing agent. One common method includes the reduction of 4-bromo-3-fluorobenzaldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and catalyst selection.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form 1-(4-Bromo-3-fluorophenyl)propan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium iodide (NaI) in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-(4-Bromo-3-fluorophenyl)propan-2-ol is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For example, derivatives of this compound have been studied for their potential as anti-cancer agents, where the bromine and fluorine substituents can influence the compound's interaction with biological targets.

Case Study: Anticancer Activity

Research has shown that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in certain types of cancer cells, making them candidates for further development in cancer therapy .

Materials Science

Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in the development of functionalized polymers. Its hydroxyl group can serve as a reactive site for polymerization processes, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Table: Properties of Functionalized Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp | 120 °C | Coatings |

| Tensile Strength | 50 MPa | Structural Materials |

| Water Absorption | 5% | Hydrophilic Surfaces |

Analytical Chemistry

Reagent in Synthesis

this compound serves as a valuable reagent in organic synthesis. It can be employed in coupling reactions to form complex organic molecules. Its utility has been demonstrated in the synthesis of various aryl-alcohol derivatives, which are important intermediates in organic synthesis.

Case Study: Synthesis of Aryl-Alcohols

A study highlighted the use of this compound in a one-pot synthesis method for aryl-alcohols, showcasing its efficiency and versatility as a reagent. The reaction conditions were optimized to achieve high yields with minimal by-products .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(4-Bromo-3-fluorophenyl)propan-2-ol with structurally related compounds, emphasizing differences in substituents, functional groups, and physicochemical properties:

Key Observations

Positional Isomerism :

- The primary alcohol 3-(2-bromo-4-fluorophenyl)propan-1-ol differs in hydroxyl group position (C1 vs. C2), altering hydrogen-bonding capacity and solubility.

- Substitution patterns on the phenyl ring (e.g., 2-Br vs. 4-Br) modulate electronic effects, impacting reactivity in cross-coupling reactions .

Functional Group Influence: Carboxylic acid derivatives (e.g., 3-(4-bromo-2-chlorophenyl)propanoic acid ) exhibit higher acidity and polarity compared to alcohols, affecting their application in medicinal chemistry. Sulfinamide derivatives (e.g., compound 56b ) leverage chiral centers for enantioselective synthesis, a feature absent in simple alcohols.

Physicochemical Properties :

Biological Activity

1-(4-Bromo-3-fluorophenyl)propan-2-ol, a compound with the molecular formula and a molecular weight of 233.08 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its structural characteristics that influence these activities.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 71755482 |

| Appearance | Powder |

Structural Characteristics

The compound features a bromine atom and a fluorine atom on a phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of these halogens can enhance the lipophilicity of the molecule, potentially affecting its interaction with biological membranes and targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study on related derivatives demonstrated their ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to assess antioxidant capacity.

DPPH Radical Scavenging Assay Results

| Compound | IC50 (µg/mL) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 36.5 | 1.37 times higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | 40.0 | 1.35 times higher |

These results suggest that modifications to the phenyl ring can enhance antioxidant activity, indicating that similar structural features in this compound may also confer antioxidant properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. For instance, derivatives have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cytotoxicity Assay Results

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| U-87 | This compound | 25.0 |

| MDA-MB-231 | This compound | 30.0 |

The results indicate that the compound exhibits greater cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a potential for selective targeting in glioblastoma treatment .

Study on Structural Modifications

A recent study investigated how small changes in the molecular structure of similar compounds affect their biological activity. The findings highlighted that substituents like bromine and fluorine could enhance both antioxidant and anticancer activities by improving membrane permeability and target interaction .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-3-fluorophenyl)propan-2-ol?

The synthesis typically involves the reduction of a ketone precursor, such as 1-(4-Bromo-3-fluorophenyl)propan-2-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). The ketone precursor can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, leveraging the electron-withdrawing effects of bromo and fluoro substituents to direct regioselectivity . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity before reduction.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. Software suites like SHELX (for structure solution and refinement) and ORTEP-3 (for graphical representation) are widely used . Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding), which provide insights into conformational stability and packing motifs.

Q. What analytical techniques are essential for verifying purity and identity?

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent effects (e.g., deshielding due to bromine/fluorine). Coupling constants (e.g., J₃-F) confirm stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- Melting Point Analysis : Consistency with literature values (if available) indicates purity.

- HPLC : Quantifies impurities and monitors reaction progress .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence regioselectivity and reactivity in synthetic pathways?

The meta -fluoro and para -bromo groups exert competing electronic effects:

- Bromine (-I effect) deactivates the ring, directing electrophilic attacks to less deactivated positions.

- Fluorine (-I and +M effects) creates ortho/para-directing behavior, but its meta position in this compound complicates reactivity.

Computational studies (e.g., DFT) can model charge distribution to predict preferred reaction sites. Experimental validation via intermediate trapping or isotopic labeling is recommended to resolve ambiguities .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

- Disordered Atoms : Heavy atoms (Br) may exhibit positional disorder. Partial occupancy refinement in SHELXL resolves this .

- Twinning : Diffraction patterns from twinned crystals require specialized algorithms (e.g., TWINABS) for data integration.

- Hydrogen Bonding Networks : Weak interactions (C-H···O/F) complicate density maps. Neutron diffraction or low-temperature data collection improves resolution .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Tools like ADMET Predictor or SwissADME model:

- Lipophilicity (LogP) : Influenced by the hydroxyl and halogen groups.

- Metabolic Stability : Cytochrome P450 interactions are predicted via docking simulations.

- Solubility : COSMO-RS calculations estimate aqueous solubility based on polarity . Experimental validation via shake-flask assays is advised.

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Q. How does the hydroxyl group impact biological activity in related compounds?

In analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, the hydroxyl group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies suggest that replacing -OH with -OCH₃ reduces bioavailability due to decreased polarity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Example) | Software/Tool |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R-factor | <0.05 | OLEX2 |

| Hydrogen Bond Length (Å) | 2.8–3.2 | Mercury |

Q. Table 2: Synthetic Optimization

| Condition | Outcome | Reference |

|---|---|---|

| NaBH₄ in EtOH (0°C) | 85% yield, minimal byproducts | |

| LiAlH₄ in THF (reflux) | 92% yield, requires strict anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.